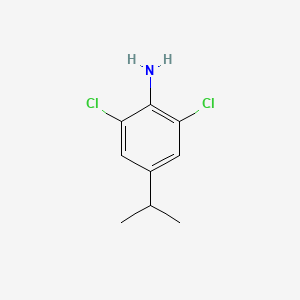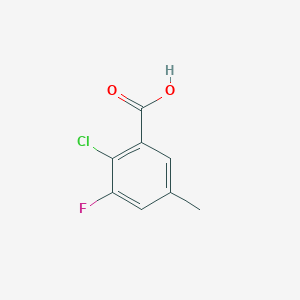
2,6-Dichloro-4-isopropylaniline
描述
2,6-Dichloro-4-isopropylaniline is an organic compound with the molecular formula C9H11Cl2N and a molecular weight of 204.1 g/mol . It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions, and an isopropyl group is substituted at the 4 position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-isopropylaniline typically involves the chlorination of 4-isopropylaniline. One common method is the chlorination of 4-isopropylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions . The reaction is carried out in a solvent like dichloromethane or chloroform to facilitate the chlorination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the production rate and minimize by-products.
化学反应分析
Types of Reactions
2,6-Dichloro-4-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used under controlled conditions.
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products such as 2,6-dihydroxy-4-isopropylaniline or 2,6-diamino-4-isopropylaniline.
Oxidation Reactions: Products such as 2,6-dichloro-4-nitroaniline or 2,6-dichloro-4-nitrosoaniline.
Reduction Reactions: Products such as 2,6-dichloro-4-isopropylamine.
科学研究应用
2,6-Dichloro-4-isopropylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein binding due to its structural similarity to certain biological molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-4-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
相似化合物的比较
Similar Compounds
2,6-Dichloroaniline: Similar structure but lacks the isopropyl group.
4-Isopropylaniline: Similar structure but lacks the chlorine atoms.
2,6-Dichloro-4-nitroaniline: Similar structure but has a nitro group instead of an isopropyl group.
Uniqueness
2,6-Dichloro-4-isopropylaniline is unique due to the presence of both chlorine atoms and the isopropyl group, which confer specific chemical and physical properties. These properties make it suitable for specific applications in chemical synthesis and industrial processes.
属性
IUPAC Name |
2,6-dichloro-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJMEWPEZRBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine](/img/structure/B3240042.png)

![3-Azabicyclo[3.1.0]hexan-6-ol](/img/structure/B3240063.png)



![4-Bromo-5-methylbenzo[d]thiazol-2-amine](/img/structure/B3240082.png)
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3240083.png)





